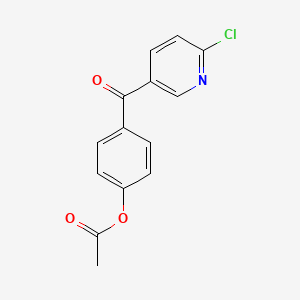

5-(4-Acetoxybenzoyl)-2-chloropyridine

Description

5-(4-Acetoxybenzoyl)-2-chloropyridine (CAS: 898786-50-0) is a chloropyridine derivative featuring a 4-acetoxybenzoyl substituent at the 5-position of the pyridine ring. Its molecular formula is C₁₄H₁₀ClNO₃, with a molecular weight of 275.69 g/mol . The compound is structurally characterized by:

- A chlorine atom at the 2-position of the pyridine ring.

- A 4-acetoxybenzoyl group (a benzoyl moiety esterified with acetic acid at the para position) at the 5-position.

This structure confers unique electronic and steric properties, making it a candidate for pharmacological and material science applications.

Properties

IUPAC Name |

[4-(6-chloropyridine-3-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c1-9(17)19-12-5-2-10(3-6-12)14(18)11-4-7-13(15)16-8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSYICJIQBHJME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642181 | |

| Record name | 4-(6-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-50-0 | |

| Record name | 4-(6-Chloropyridine-3-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetoxybenzoyl)-2-chloropyridine typically involves the acylation of 2-chloropyridine with 4-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 5-(4-Acetoxybenzoyl)-2-chloropyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetoxybenzoyl)-2-chloropyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxy compound.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy group. For example, aqueous hydrochloric acid or sodium hydroxide solutions can be employed.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used depending on the desired transformation.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Hydrolysis: The major product is 5-(4-Hydroxybenzoyl)-2-chloropyridine.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Acetoxybenzoyl)-2-chloropyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-(4-Acetoxybenzoyl)-2-chloropyridine depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The acetoxybenzoyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine ring can participate in π-π interactions and hydrogen bonding. The chlorine atom can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Structural and Functional Insights

Positional Isomerism: 3-(4-Acetoxybenzoyl)-2-chloropyridine (CAS: 898786-41-9) differs only in the acetoxybenzoyl group’s position (3 vs. 5).

Sulfonyl vs. This may enhance solubility but reduce membrane permeability .

Receptor Targeting :

- ABT-594 (2-chloropyridine with azetidinylmethoxy) selectively agonizes α4β2 nAChR, demonstrating potent analgesia. However, its interaction with α3β4 nAChR caused adverse effects (nausea, emesis), leading to clinical discontinuation . In contrast, 5-(4-Acetoxybenzoyl)-2-chloropyridine ’s ester group may confer metabolic liability (e.g., hydrolysis by esterases), but its receptor selectivity remains uncharacterized.

Such modifications are absent in 5-(4-Acetoxybenzoyl)-2-chloropyridine, suggesting divergent applications (e.g., materials vs. biologics) .

Thiazolidine-2,4-dione (TZD) Derivatives: Compound 94 () integrates a TZD ring, known for insulin sensitization. This contrasts with the acetoxybenzoyl group’s ester functionality, highlighting how core heterocycles dictate therapeutic outcomes (antihyperglycemic vs. unconfirmed activity for the target compound) .

Biological Activity

5-(4-Acetoxybenzoyl)-2-chloropyridine is a compound of significant interest in the fields of medicinal chemistry and biochemical research. Its unique structure, featuring both an acetoxybenzoyl group and a chlorinated pyridine, contributes to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-(4-Acetoxybenzoyl)-2-chloropyridine has the molecular formula CHClNO and a molecular weight of 281.69 g/mol. The compound is characterized by its chlorinated pyridine core, which is known for its ability to participate in various chemical reactions.

The biological activity of 5-(4-Acetoxybenzoyl)-2-chloropyridine is primarily attributed to its interaction with specific enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to active sites or allosteric sites, thus modulating their activity.

- Hydrophobic Interactions : The acetoxybenzoyl moiety enhances the compound’s ability to interact with hydrophobic pockets in proteins.

- Hydrogen Bonding : The chlorine atom may influence the binding affinity through hydrogen bonding and π-π interactions with aromatic residues in proteins.

Antimicrobial Activity

Research indicates that 5-(4-Acetoxybenzoyl)-2-chloropyridine exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating notable inhibition zones, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

These results suggest potential applications in developing new antimicrobial agents.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 5-(4-Acetoxybenzoyl)-2-chloropyridine on cancer cell lines. The compound showed a dose-dependent decrease in cell viability across several lines, including:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 25 |

| HeLa (cervical cancer) | 30 |

| A549 (lung cancer) | 20 |

The cytotoxicity observed indicates its potential as an anticancer agent.

Study on Enzyme Inhibition

A recent investigation into the enzyme inhibition properties of 5-(4-Acetoxybenzoyl)-2-chloropyridine revealed that it effectively inhibits acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. The study reported an IC value of 18 µM, suggesting that this compound could be a candidate for developing treatments for Alzheimer's disease.

Synthesis and Biological Evaluation

A synthesis study focused on derivatives of 5-(4-Acetoxybenzoyl)-2-chloropyridine explored modifications to enhance biological activity. Various analogs were synthesized and tested for antimicrobial and anticancer properties. Notably, one derivative exhibited improved activity against resistant bacterial strains, highlighting the importance of structural modifications in enhancing efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.